molecular formula C12H25Cl2N3O B1522933 2-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one dihydrochloride CAS No. 1258639-33-6

2-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one dihydrochloride

Cat. No. B1522933
CAS RN: 1258639-33-6
M. Wt: 298.25 g/mol
InChI Key: YTYATEBOOMTIJA-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one dihydrochloride (2PPD) is an organic compound derived from 1-(piperidin-1-yl)propan-1-one, a hydrochloride salt of piperazine. It is a white crystalline solid with a melting point of 130-132°C, and is soluble in water and alcohol. 2PPD is used in many scientific research applications, including drug discovery, drug metabolism, and biochemistry. It is also used as a solvent for organic synthesis and as an intermediate in the production of pharmaceuticals and other organic compounds.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of derivatives, including structures related to 2-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one dihydrochloride, have been synthesized and evaluated for their pharmacological activities. For instance, compounds with modifications on the piperazine and piperidine moieties have been tested for antiarrhythmic, antihypertensive, and anticonvulsant activities. These studies aim to identify compounds with potential therapeutic applications by exploring their biological activities and establishing structure-activity relationships (Malawska et al., 2002), (Rybka et al., 2017).

Anticancer Potential

Certain derivatives have been identified for their selective toxicity against cancer cells, with studies exploring their utility as novel anti-cancer agents. For example, HUHS190, a metabolite of naftopidil, exhibited selective toxicity towards cancer cells, highlighting its potential as an anti-bladder cancer drug without significant side effects (Shimizu et al., 2019).

Antileishmanial Activity

Research into novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has shown significant antileishmanial activity, indicating the potential of such derivatives in treating Leishmania infections. The structural modifications on these compounds significantly influence their biological activity, with some derivatives demonstrating very good activity against promastigote and amastigote forms of Leishmania major (Tahghighi et al., 2011).

properties

IUPAC Name

2-piperazin-1-yl-1-piperidin-1-ylpropan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O.2ClH/c1-11(14-9-5-13-6-10-14)12(16)15-7-3-2-4-8-15;;/h11,13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYATEBOOMTIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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